molecular formula C9H6FNO B12358872 6-fluoro-8aH-isoquinolin-3-one

6-fluoro-8aH-isoquinolin-3-one

Cat. No.: B12358872
M. Wt: 163.15 g/mol
InChI Key: PCLJANPJLMLOCB-UHFFFAOYSA-N
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Description

6-Fluoro-8aH-isoquinolin-3-one is a fluorinated isoquinoline derivative characterized by a fluorine substituent at the 6-position and a ketone group at the 3-position within a partially saturated isoquinoline scaffold. This compound’s unique structure confers distinct electronic and steric properties, making it a subject of interest in medicinal chemistry and materials science.

Properties

Molecular Formula

C9H6FNO

Molecular Weight

163.15 g/mol

IUPAC Name

6-fluoro-8aH-isoquinolin-3-one

InChI

InChI=1S/C9H6FNO/c10-8-2-1-6-5-11-9(12)4-7(6)3-8/h1-6H

InChI Key

PCLJANPJLMLOCB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=CC(=O)N=CC21)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-8aH-isoquinolin-3-one can be achieved through several methods:

    Direct Fluorination:

    Cyclization of Pre-fluorinated Precursors: This method involves the cyclization of a precursor bearing a pre-fluorinated benzene ring.

    Simultaneous Installation:

Industrial Production Methods

Industrial production of 6-fluoro-8aH-isoquinolin-3-one typically involves scalable synthetic routes that ensure high yield and purity. Methods such as palladium-catalyzed coupling reactions followed by cyclization are commonly employed due to their efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

6-fluoro-8aH-isoquinolin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogenation (H2/Pd-C), sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: Quinones.

    Reduction: Tetrahydroisoquinoline derivatives.

    Substitution: Various substituted isoquinolines depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 6-fluoro-8aH-isoquinolin-3-one involves its interaction with specific molecular targets. In biological systems, fluorinated isoquinolines can inhibit enzymes such as DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death . The fluorine atom enhances the compound’s binding affinity to these enzymes, making it a potent inhibitor.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, 6-fluoro-8aH-isoquinolin-3-one is compared below with two closely related analogs: Methyl 6-fluoroisoquinoline-8-carboxylate () and 8-fluoroisoquinolin-1-ol ().

Table 1: Structural and Functional Comparison

Compound Substituents Key Functional Groups Molecular Formula Applications/Properties
6-Fluoro-8aH-isoquinolin-3-one F at C6, ketone at C3 Ketone, fluorinated ring C9H6FNO Potential kinase inhibitors, CNS agents
Methyl 6-fluoroisoquinoline-8-carboxylate F at C6, methyl ester at C8 Ester, fluorinated ring C11H8FNO2 Pharmaceutical intermediates, agrochemical synthesis
8-Fluoroisoquinolin-1-ol F at C8, hydroxyl at C1 Hydroxyl, fluorinated ring C9H6FNO Ligand synthesis, chemical probes

Key Findings:

Electronic Effects: The 6-fluoro substitution in both 6-fluoro-8aH-isoquinolin-3-one and Methyl 6-fluoroisoquinoline-8-carboxylate enhances electron-withdrawing effects, stabilizing aromatic π-systems and improving resistance to oxidative degradation compared to non-fluorinated analogs . In contrast, 8-fluoroisoquinolin-1-ol exhibits reduced electron-withdrawing capacity due to the fluorine’s position, which may compromise metabolic stability in biological systems .

Functional Group Influence: The ketone in 6-fluoro-8aH-isoquinolin-3-one facilitates hydrogen bonding with biological targets (e.g., enzyme active sites), whereas the methyl ester in Methyl 6-fluoroisoquinoline-8-carboxylate offers reactivity for further derivatization (e.g., hydrolysis to carboxylic acids) . The hydroxyl group in 8-fluoroisoquinolin-1-ol increases solubility but may limit membrane permeability in drug design contexts .

Synthetic Utility: Methyl 6-fluoroisoquinoline-8-carboxylate is highlighted as a versatile intermediate for synthesizing fluorinated pharmaceuticals, including kinase inhibitors and antifungal agents .

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